1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with a methyl group and a furan ring
Preparation Methods
The synthesis of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5-methylfuran-2-carbaldehyde and 1-methyl-3-aminopyrazole in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of high-efficiency catalysts.
Chemical Reactions Analysis
1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the pyrazolone core can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but differs in the functional group attached to the pyrazole ring.
1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid: Another similar compound with a carboxylic acid group instead of a pyrazolone core.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds share a similar heterocyclic structure and are investigated for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a furan ring and a pyrazolone core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(5-methylfuran-2-yl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-3-4-8(13-6)7-5-9(12)11(2)10-7/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEHAGNCUFDSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(=O)C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.